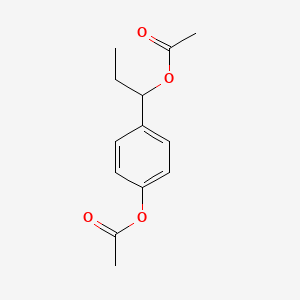

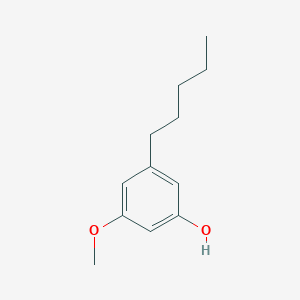

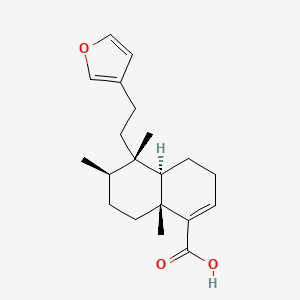

![molecular formula C5H4N4 B1257480 [1,2,3]Triazolo[1,5-a]pyrimidine CAS No. 25338-10-7](/img/structure/B1257480.png)

[1,2,3]Triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

“[1,2,3]Triazolo[1,5-a]pyrimidines” are a class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized “[1,2,3]Triazolo[1,5-a]pyrimidine” has been implemented with excellent yields via a one-pot catalyst-free procedure . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .Molecular Structure Analysis

The [1,2,3]Triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,3]Triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]Triazolo[1,5-a]pyrimidine and [1,2,4]Triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis

A new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was prepared by three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .Applications De Recherche Scientifique

Biological Activities : [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are noted for their extensive use in both agriculture and medicinal chemistry, including their roles as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents (Pinheiro et al., 2020).

Synthetic Approaches : The synthesis of these compounds can be categorized mainly into two groups: annulation of pyrimidine moiety to triazole ring and vice versa. They have shown potential applications in treating various conditions like Alzheimer's disease, insomnia, and cancer (Fizer & Slivka, 2016).

Stabilizers in Photography : These compounds are also important stabilizers for photographic silver halide emulsions and have uses in pharmaceutical and agrochemical fields (Fischer, 2010).

Medicinal Chemistry : [1,2,4]Triazolo[1,5‐a]pyrimidine has been identified in various clinical trials and marketed drugs, showcasing its potential in medicinal chemistry. It has been used in diverse pharmacological activities, such as anticancer, antimicrobial, anti‐tubercular, and as adenosine antagonists (Merugu, Cherukupalli & Karpoormath, 2022).

Coordination Chemistry and Therapeutic Applications : The coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines have shown significant therapeutic properties, particularly in medicinal applications like anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Antiparasitic Activity : These compounds have also shown promise in combating parasitic diseases like leishmaniasis and Chagas disease, highlighting their therapeutic potential against neglected tropical diseases (Salas et al., 2017).

Mécanisme D'action

Orientations Futures

This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propriétés

IUPAC Name |

triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFDSYGXHVPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620934 | |

| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,3]Triazolo[1,5-a]pyrimidine | |

CAS RN |

25338-10-7 | |

| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

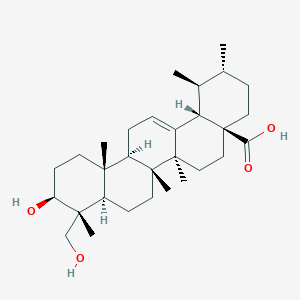

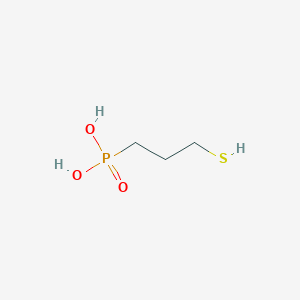

![(3S,4R,6R,9R,10R)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1257405.png)

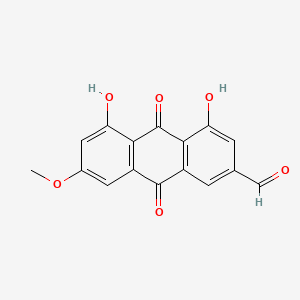

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1257407.png)

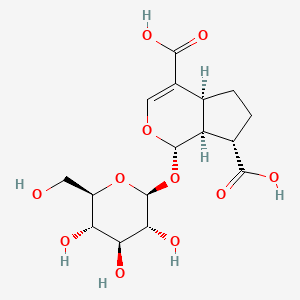

![[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257408.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1257419.png)

![[2-(4-acetylanilino)-2-oxoethyl] (4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B1257420.png)